molecular formula C8H17NO B1428007 N-(3-methoxypropyl)cyclobutanamine CAS No. 1247765-70-3

N-(3-methoxypropyl)cyclobutanamine

Cat. No.: B1428007
CAS No.: 1247765-70-3
M. Wt: 143.23 g/mol
InChI Key: IMRFVHYTNPAQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxypropyl)cyclobutanamine is a cyclobutane-derived amine featuring a 3-methoxypropyl substituent attached to the nitrogen atom. The cyclobutane ring introduces structural rigidity, while the methoxypropyl group contributes ether functionality and alkyl chain flexibility.

Properties

CAS No.

1247765-70-3

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(3-methoxypropyl)cyclobutanamine

InChI

InChI=1S/C8H17NO/c1-10-7-3-6-9-8-4-2-5-8/h8-9H,2-7H2,1H3

InChI Key

IMRFVHYTNPAQKA-UHFFFAOYSA-N

SMILES

COCCCNC1CCC1

Canonical SMILES

COCCCNC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified from diverse sources, share structural or functional similarities with N-(3-methoxypropyl)cyclobutanamine. Key differences and implications are highlighted:

N-[(3-Fluorophenyl)methyl]cyclobutanamine

  • Molecular Formula : C₁₁H₁₄FN
  • Molecular Weight : 179.24 g/mol
  • Key Features: Cyclobutanamine core with a fluorinated benzyl substituent. Higher molecular weight (179.24 vs. ~143.23) may reduce solubility but improve receptor binding in medicinal contexts.

(3,4-Dimethylphenyl)methylamine

  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.25 g/mol
  • Key Features :
    • Methoxyethyl group (shorter chain) attached to a dimethylbenzylamine scaffold.
    • The aromatic 3,4-dimethylphenyl group introduces steric hindrance and hydrophobic interactions, contrasting with the cyclobutane ring’s strain and compactness.
    • Similar molecular weight to the fluorinated analog but distinct electronic properties due to the absence of fluorine.

Cyclobutanecarboxamide, N-(3-Aminopropyl)-N-methyl

  • Molecular Formula : C₉H₁₈N₂O
  • Molecular Weight : 170.25 g/mol
  • The 3-aminopropyl substituent introduces a protonatable nitrogen, unlike the non-ionizable methoxy group in the target compound. Applications likely differ due to the amide’s stability and interaction with biological targets (e.g., enzyme inhibition).

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine

  • Molecular Formula: C₁₂H₁₆ClNO
  • Molecular Weight : 225.71 g/mol
  • Key Features: Cyclopropane ring (smaller, higher strain) vs. cyclobutane. Chlorophenoxypropyl substituent combines aryl ether and halogenated motifs, contrasting with the aliphatic methoxypropyl group.

Methoprotryne (N-(3-Methoxypropyl)-N’-(1-Methylethyl)-6-(Methylthio)-1,3,5-Triazine-2,4-Diamine)

  • Molecular Formula: Not explicitly stated, but inferred to include a triazine ring.
  • Use : Herbicide .
  • Key Features :
    • Triazine core with methoxypropyl and methylthio groups.
    • Demonstrates how methoxypropyl substituents can enhance agrochemical efficacy via solubility and target binding.
    • Structural complexity (triazine vs. cyclobutane) underscores divergent applications despite shared substituents.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituent Potential Applications
This compound (Target) C₈H₁₇NO ~143.23 Cyclobutane 3-Methoxypropyl Hypothesized: Pharma/Agrochemical
N-[(3-Fluorophenyl)methyl]cyclobutanamine C₁₁H₁₄FN 179.24 Cyclobutane 3-Fluorobenzyl Medicinal chemistry
(3,4-Dimethylphenyl)methylamine C₁₁H₁₇NO 179.25 Benzylamine 2-Methoxyethyl, 3,4-Dimethylphenyl Material science
Cyclobutanecarboxamide, N-(3-Aminopropyl)-N-methyl C₉H₁₈N₂O 170.25 Cyclobutane 3-Aminopropyl, Methyl Enzyme inhibitors
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Cyclopropane 3-Chlorophenoxypropyl Pesticides
Methoprotryne Triazine-based N/A Triazine 3-Methoxypropyl, Methylthio Herbicide

Key Findings and Implications

Substituent Effects :

  • Aromatic vs. Aliphatic Groups : Fluorinated or chlorinated aryl groups (e.g., in and ) enhance lipophilicity and bioactivity but reduce solubility. The target’s methoxypropyl group balances hydrophilicity and flexibility.
  • Functional Groups : Amides () increase polarity, while ethers () improve solubility and metabolic stability.

Ring Size and Strain :

  • Cyclopropane () exhibits higher ring strain than cyclobutane, affecting reactivity and conformational stability.

The target compound’s applications may align with these domains, pending further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.